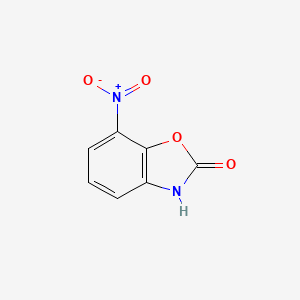

7-Nitro-3H-benzooxazol-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-nitro-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O4/c10-7-8-4-2-1-3-5(9(11)12)6(4)13-7/h1-3H,(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYBXCYGTUEWBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Derivatization of 7 Nitro 3h Benzooxazol 2 One

Established Synthetic Pathways for 7-Nitro-3H-benzooxazol-2-one

The synthesis of this compound can be achieved through several strategic routes, primarily involving the nitration of a pre-formed benzooxazol-2-one core or building the heterocyclic system from a pre-nitrated precursor.

Nitration Strategies for Benzooxazol-2-one Cores

The direct nitration of 3H-benzooxazol-2-one is a common method for introducing a nitro group onto the benzene (B151609) ring. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions.

Typically, a mixture of concentrated nitric acid and sulfuric acid is employed as the nitrating agent. The reaction is carefully temperature-controlled, often conducted at low temperatures, to manage the exothermic nature of the reaction and to prevent over-nitration, which could lead to the formation of dinitro products. While nitration of the parent benzoxazole (B165842) can occur at the C-5 or C-6 positions, the presence of substituents on the ring can direct the nitro group to the C-4 or C-7 positions, especially if the C-5 and C-6 positions are already occupied. researchgate.net

For instance, the nitration of 3-ethylbenzoxazol-2-one is performed under controlled temperatures to ensure selective nitration. The synthesis of 6-nitro-2-phenyl benzoxazole is achieved by nitrating 2-phenyl benzoxazole at room temperature using sulfuric and nitric acids. globalresearchonline.net

| Starting Material | Reagents | Key Conditions | Product |

| Benzooxazol-2-one | Conc. HNO₃, Conc. H₂SO₄ | Low Temperature | This compound |

| 3-Ethylbenzoxazol-2-one | Conc. HNO₃, Conc. H₂SO₄ | Controlled Temperature | 3-Ethyl-6-nitro-1,3-benzoxazol-2-one |

| 2-Phenyl benzoxazole | H₂SO₄, HNO₃ | Room Temperature | 6-Nitro-2-phenyl benzoxazole globalresearchonline.net |

Alternative Synthetic Routes to the 7-Nitro Substituted Benzooxazolone System

One such approach involves the cyclization of 2-amino-6-nitrophenol (B1276892) derivatives. For example, the reaction of 2-amino-4-nitrophenol (B125904) can lead to the formation of 7-nitro-2,3,4,5-tetrahydro-1,5-benzoxazepine derivatives, which can be further transformed. clockss.org Another method utilizes a nucleophilic aromatic substitution (SNAr) reaction of activated fluoro-phenyls with heterocyclic amines, followed by hydrogenation and intramolecular cyclization with a carbonylating agent like carbonyldiimidazole (CDI). nih.gov

A different route starts with the appropriate nitrophenol and builds the oxazolone (B7731731) ring. For instance, a Cu-catalyzed cross-coupling N-arylation of an O-protected bromo-nitrophenol with a suitable amine can be followed by standard reactions to yield the desired benzoxazolone. nih.gov Furthermore, the synthesis of 6-nitro-1,3-benzoxazol-2-amine (B1601089) has been achieved in a two-step process starting from para-nitro aniline. arabjchem.org

Advanced Chemical Transformations and Functionalization of this compound

The presence of both the nitro group and the benzooxazolone scaffold in this compound allows for a wide range of chemical modifications, enabling the synthesis of a diverse library of derivatives.

Substitution Reactions at the Benzooxazolone Scaffold

The aromatic ring of the benzooxazolone system is susceptible to electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups. The positions of substitution are influenced by the existing nitro group and the heterocyclic ring itself.

For example, the bromine atom at the 7-position of 7-bromobenzo[d]oxazol-2(3H)-one can undergo nucleophilic substitution with primary or secondary amines in polar aprotic solvents like DMF or DMSO to yield 7-amino derivatives. Thiol substitution is also possible, affording 7-thioether derivatives in the presence of a base like potassium carbonate.

| Substrate | Reagent | Solvent | Catalyst | Temperature | Product | Yield |

| 7-Bromobenzo[d]oxazol-2(3H)-one | Dimethylamine | DMF | None | 80°C, 12 h | 7-(Dimethylamino)benzo[d]oxazol-2(3H)-one | 85% |

| 7-Bromobenzo[d]oxazol-2(3H)-one | Benzenethiol | DMSO | K₂CO₃ | 60°C, 8 h | 7-Thioether derivative | 78% |

Modifications at the Nitro Group: Reduction and Further Derivatization

The nitro group is a versatile functional group that can be readily reduced to an amino group, which can then be further derivatized. This transformation opens up a vast array of synthetic possibilities.

The reduction of the nitro group is commonly achieved using reducing agents such as iron or zinc in acidic conditions, or through catalytic hydrogenation with palladium on carbon (Pd/C). globalresearchonline.netsmolecule.com For instance, the selective reduction of a nitro group can be accomplished with ammonium (B1175870) formate (B1220265) and palladium on charcoal in methanol. clockss.org The resulting amino group can then undergo various reactions, such as acylation, alkylation, or conversion into other functional groups. clockss.org For example, the amino group can be converted into a methyl carbamate (B1207046) by treatment with methyl chloroformate and triethylamine. clockss.org

Cycloaddition and Coupling Reactions Involving this compound

The benzooxazolone scaffold and its derivatives can participate in various cycloaddition and coupling reactions to construct more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. For example, 7-bromobenzo[d]oxazol-2(3H)-one reacts with aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base to form biaryl derivatives.

[3+2] Cycloaddition reactions are another important class of reactions for building five-membered heterocyclic rings. icm.edu.pl While direct examples involving this compound are not explicitly detailed in the provided context, the general reactivity of nitro-substituted compounds in such reactions is well-established. icm.edu.pl These reactions often involve nitrones as the three-atom component. icm.edu.plrsc.org

| Reaction Type | Substrate | Reagent | Catalyst | Product | Yield |

| Suzuki-Miyaura Coupling | 7-Bromobenzo[d]oxazol-2(3H)-one | 3-Aminophenylboronic acid | PdCl₂(dppf) | 7-(3-Aminophenyl)benzo[d]oxazol-2(3H)-one | 82% |

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The synthesis of the benzoxazole framework, the core of this compound, has been a focal point for the application of green chemistry. Traditional methods often rely on harsh conditions, toxic reagents, and volatile organic solvents, prompting the development of more environmentally friendly alternatives. researchgate.net These modern approaches prioritize atom economy, the use of recoverable catalysts, and the replacement of hazardous substances with greener options.

Catalytic Approaches and Sustainable Reagents (e.g., Ionic Liquids)

The cornerstone of green synthesis for benzoxazole derivatives lies in catalysis, which offers pathways with higher efficiency, greater selectivity, and reduced energy consumption. researchgate.net The focus has been on developing catalysts that are not only effective but also reusable and derived from sustainable sources.

Heterogeneous and Recyclable Catalysts: A significant advancement is the use of heterogeneous catalysts, which exist in a different phase from the reactants, simplifying their removal and recycling.

Poly (ethylene glycol)-bound sulphonic acid (PEG-SO₃H) has been demonstrated as a highly efficient, simple, and rapid catalyst for preparing various benzoxazole derivatives. scielo.org.zaarabjchem.org This polymer-supported catalyst is easily recoverable and can be reused without a significant loss of activity.

Brønsted acidic ionic liquid (BAIL) gels represent another novel heterogeneous catalyst. A BAIL gel, prepared by grafting the ionic liquid onto a silica (B1680970) matrix (TEOS), has been used for the synthesis of benzoxazoles, benzimidazoles, and benzothiazoles with high yields. acs.org The gel catalyst is easily separated from the reaction mixture by centrifugation and can be reused multiple times. acs.org

The following table compares the efficacy of a BAIL gel catalyst against other traditional acid catalysts in the synthesis of 2-phenylbenzoxazole (B188899), highlighting its superior performance under solvent-free conditions.

| Catalyst | Yield (%) |

| p-TsOH | 45 |

| H₂SO₄ | 32 |

| HCl | 28 |

| FeCl₃ | 65 |

| AlCl₃ | 55 |

| ZnCl₂ | 61 |

| BAIL | 87 |

| BAIL gel | 98 |

| Data sourced from a study on the synthesis of benzoxazoles using a Brønsted acidic ionic liquid gel. acs.org |

Ionic Liquids as Catalysts and Media: Ionic liquids (ILs) are salts with low melting points, often below 100 °C. uniroma1.it They are considered green solvents due to their negligible vapor pressure, high thermal stability, and tunable solvating properties. uniroma1.itunco.edu In many syntheses, they can act as both the solvent and the catalyst.

The ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄) has been used to efficiently synthesize benzoxazoles from the condensation of 2-aminophenol (B121084) with various carboxylic acids, achieving excellent yields at higher temperatures. researchgate.net

Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, serve as green, biodegradable, and inexpensive catalysts and reaction media. ajol.inforesearchgate.net These solvents have been successfully employed in the Knoevenagel condensation to produce benzoxazole and benzothiazole (B30560) derivatives. ajol.inforesearchgate.net

The table below shows the results for the synthesis of various 2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one derivatives using a choline chloride/urea ionic liquid as a catalyst.

| Entry | Substituent (R) | Heteroatom (X) | Time (min) | Yield (%) |

| 3a | H | O | 30 | 98 |

| 3b | 5-methyl | O | 35 | 93 |

| 3c | 6-methyl | O | 45 | 96 |

| 3d | 5-chloro | O | 30 | 95 |

| 3e | 6-chloro | O | 35 | 96 |

| 3f | 5-fluoro | O | 45 | 90 |

| Data from the synthesis of benzocoumarins using a choline chloride/urea based ionic liquid. researchgate.net |

Sustainable Metal Catalysts: There is a growing trend to replace expensive and rare precious metal catalysts like palladium with earth-abundant, inexpensive, and non-toxic metals such as iron. unibe.ch Research has shown that combining an organosodium reagent with an iron catalyst can efficiently drive chemical reactions for producing fine chemicals. unibe.ch

Solvent-Free and Alternative Reaction Media

Eliminating volatile and toxic organic solvents is a primary goal of green chemistry. This has led to the exploration of solvent-free reaction conditions and the use of benign alternative media. libretexts.org

Solvent-Free Synthesis: Performing reactions without a solvent minimizes waste, simplifies purification, and reduces environmental pollution. libretexts.org

A convenient solvent-free method for synthesizing 2-aryl benzoxazoles has been developed using recyclable zinc oxide nanoparticles (ZnO-NPs) as a catalyst. ijpbs.commdpi.com

The aforementioned Brønsted acidic ionic liquid (BAIL) gel has proven highly effective for synthesizing benzoxazoles under solvent-free conditions at 130 °C. acs.org A key advantage of this method is the catalyst's recyclability, which has been demonstrated over several runs with only a minor decrease in product yield. acs.org

The reusability of the BAIL gel catalyst in the solvent-free synthesis of 2-phenylbenzoxazole is detailed below.

| Run | Yield (%) |

| 1 | 98 |

| 2 | 98 |

| 3 | 97 |

| 4 | 96 |

| 5 | 95 |

| Catalyst reusability data from a study on the synthesis of benzoxazoles. acs.org |

Alternative Reaction Media: When a solvent is necessary, green chemistry advocates for the use of non-toxic and environmentally safe alternatives. libretexts.org

Water: As a solvent, water is abundant, non-toxic, non-flammable, and inexpensive. libretexts.org While many organic reagents have limited solubility or reactivity in water, significant efforts have been made to adapt synthetic procedures to aqueous media. libretexts.org Water is particularly effective for reactions involving ionic compounds and in biphasic catalysis, where it can hold the catalyst while the product is extracted by an immiscible organic phase. libretexts.org

Supercritical Carbon Dioxide: Supercritical CO₂ is another promising green solvent. It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. After the reaction, it can be easily removed by depressurization. libretexts.org Its low viscosity allows for faster reaction rates compared to conventional liquid solvents. libretexts.org

Deep Eutectic Solvents (DES): As mentioned previously, DES are mixtures of two or more components that form a eutectic with a melting point lower than the individual components. scielo.br They are often biodegradable, have low toxicity, and can be prepared from inexpensive starting materials, making them excellent green reaction media for the synthesis of complex organic compounds, including various heterocycles. scielo.br

Advanced Spectroscopic and Structural Elucidation of 7 Nitro 3h Benzooxazol 2 One and Its Analogues

Comprehensive NMR Spectroscopic Investigations (¹H, ¹³C, 2D NMR)

For isomers like 5-nitro-3H-1,3-benzoxazol-2-one, ¹H NMR spectra would typically show signals for the three aromatic protons, with chemical shifts and coupling constants influenced by the positions of the nitro and oxazolone (B7731731) ring substituents. The ¹³C NMR spectrum would provide chemical shifts for all seven carbon atoms, including the characteristic carbonyl carbon of the lactam ring. 2D NMR techniques such as COSY and HSQC would be used to confirm proton-proton and proton-carbon correlations, respectively, aiding in the unambiguous assignment of all signals. However, no such published data could be located for the 7-nitro isomer.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of a synthesized compound by providing a highly accurate mass measurement. For 7-Nitro-3H-benzooxazol-2-one (C₇H₄N₂O₄), the expected exact mass would be calculated. The fragmentation pattern under electron ionization (EI) would likely involve the loss of NO₂, CO, and other small molecules. For comparison, the EI mass spectrum of the parent compound, 2(3H)-Benzoxazolone (C₇H₅NO₂), is well-documented and shows a prominent molecular ion peak.

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify key functional groups. For this compound, the spectra would be expected to show characteristic vibrational bands for:

N-H stretching of the lactam.

C=O stretching (amide/lactam carbonyl).

Asymmetric and symmetric NO₂ stretching from the nitro group.

C-O-C stretching of the oxazole (B20620) ring.

Aromatic C-H and C=C stretching .

While studies on related nitrobenzoxazoles detail these assignments, specific wavenumber data for the 7-nitro isomer is not available.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophoric Characterization

UV-Vis spectroscopy measures the electronic transitions within the molecule. The benzoxazolone core is a chromophore, and the addition of a nitro group would significantly impact its absorption spectrum, likely causing a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to the unsubstituted parent compound. Fluorescence properties can also be investigated, although many nitro-aromatic compounds exhibit weak or no fluorescence due to quenching processes. Studies on other benzoxazole (B165842) derivatives show their potential as UV filters, with absorption maxima in the UVA and UVB regions.

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

Single-crystal X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This analysis would confirm the planarity of the bicyclic ring system and the geometry of the nitro group relative to the ring. While crystal structures for numerous benzoxazole and benzothiazole (B30560) analogues have been published, a structure for this compound has not been reported in crystallographic databases.

Chiroptical Spectroscopic Studies (CD, ORD) of Chiral Derivatives

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. These techniques would only be applicable if a chiral derivative of this compound were synthesized, for example, by introducing a chiral substituent on the nitrogen atom. As no such derivatives or studies were found, this section remains purely hypothetical for the target compound.

Reactivity Profiles and Mechanistic Investigations of 7 Nitro 3h Benzooxazol 2 One

Electrophilic and Nucleophilic Reactions of the Benzooxazolone Ring System

The benzooxazolone ring, particularly when substituted with a strong electron-withdrawing group like the nitro group, exhibits a distinct reactivity pattern towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution:

Nucleophilic Aromatic Substitution:

The presence of the nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This is a well-established phenomenon in nitro-substituted aromatic compounds. In the case of 7-Nitro-3H-benzooxazol-2-one, nucleophiles can attack the carbon atoms of the benzene (B151609) ring, leading to the displacement of a suitable leaving group, if present, or through a process known as Vicarious Nucleophilic Substitution (VNS) of a hydrogen atom. wikipedia.orgorganic-chemistry.orgkuleuven.benih.gov

The VNS reaction is particularly relevant for nitroarenes lacking a conventional leaving group. wikipedia.orgorganic-chemistry.orgkuleuven.be In this reaction, a carbanion bearing a leaving group at the nucleophilic center attacks the electron-deficient aromatic ring, typically at positions ortho or para to the nitro group. organic-chemistry.org Subsequent base-induced elimination of the leaving group and a proton from the ring restores aromaticity. organic-chemistry.org For this compound, the positions ortho and para to the nitro group are C5 and C3a (a bridgehead carbon, making substitution less likely) respectively. Therefore, nucleophilic attack is most probable at the C5 position.

| Reaction Type | Reactivity | Key Features | Probable Position of Attack/Substitution |

| Electrophilic Aromatic Substitution | Deactivated ring system | Requires harsh reaction conditions. | Position will be determined by the combined directing effects of the nitro and oxazolone (B7731731) moieties. |

| Nucleophilic Aromatic Substitution (SNAr) | Activated ring system | The nitro group facilitates nucleophilic attack. | C5 (ortho to the nitro group) |

| Vicarious Nucleophilic Substitution (VNS) | Highly probable | Allows for the substitution of a hydrogen atom by a nucleophile. | C5 (ortho to the nitro group) |

Reactivity of the Nitro Group: Reduction, Oxidation, and Condensation Reactions

The nitro group is a versatile functional group that can undergo a variety of chemical transformations.

Reduction:

The reduction of the nitro group in aromatic compounds is a fundamental and widely used reaction. A variety of reducing agents can be employed to convert the nitro group into an amino group, with the choice of reagent often depending on the presence of other functional groups in the molecule. Common methods for the reduction of aryl nitro compounds include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. It is generally a clean and efficient method.

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). Stannous chloride (SnCl₂) in ethanol (B145695) is also an effective reagent for this transformation. researchgate.netresearchgate.net

The reduction of this compound would yield 7-Amino-3H-benzooxazol-2-one, a valuable intermediate for the synthesis of various derivatives.

Oxidation:

The nitro group is already in a high oxidation state and is generally resistant to further oxidation under standard laboratory conditions.

Condensation Reactions:

While the nitro group itself does not directly participate in condensation reactions, its reduction to an amino group opens up a plethora of possibilities for condensation reactions. The resulting 7-Amino-3H-benzooxazol-2-one can react with aldehydes, ketones, and carboxylic acid derivatives to form Schiff bases, amides, and other related compounds.

| Reaction | Reagents | Product |

| Reduction | H₂, Pd/C | 7-Amino-3H-benzooxazol-2-one |

| Reduction | SnCl₂ / HCl | 7-Amino-3H-benzooxazol-2-one |

| Reduction | Fe / HCl | 7-Amino-3H-benzooxazol-2-one |

Acid-Base Properties and Tautomerism of this compound

Acid-Base Properties:

Tautomerism:

This compound can potentially exist in two tautomeric forms: the amide (keto) form and the imidic acid (enol) form. This is a type of keto-enol tautomerism. The equilibrium between these two forms is dependent on factors such as the solvent, temperature, and pH. For the parent 2-(3H)-benzoxazolone, the keto form is generally the more stable tautomer. However, the electronic effects of the nitro group at the 7-position could influence the position of this equilibrium. Computational and spectroscopic studies would be necessary to determine the predominant tautomeric form of this compound in different environments.

| Property | Description | Influencing Factors |

| Acidity | The N-H proton is acidic. | The electron-withdrawing nitro group increases the acidity. |

| Tautomerism | Exists in a potential equilibrium between the amide (keto) and imidic acid (enol) forms. | Solvent polarity, temperature, and pH. |

Photochemical Reactivity and Degradation Pathways

Specific information regarding the photochemical reactivity and degradation pathways of this compound is not extensively documented in the available scientific literature. Aromatic nitro compounds are known to be photochemically active and can undergo various transformations upon exposure to ultraviolet (UV) radiation. These can include photoreduction of the nitro group, ring-opening reactions, or polymerization. The specific degradation pathway for this compound would depend on the wavelength of light, the presence of oxygen, and the solvent. Further experimental studies are required to elucidate the photochemical behavior of this compound.

Kinetic and Thermodynamic Studies of Key Reactions

Detailed kinetic and thermodynamic data for the reactions of this compound are not widely available. However, studies on structurally related compounds can offer insights into the types of analyses that can be performed. For example, spectroscopic and rapid kinetic experiments have been conducted on 7-nitro-2,1,3-benzoxadiazole derivatives to investigate their interaction with biological macromolecules. nih.gov Such studies can determine rate constants, binding affinities, and reaction mechanisms.

Thermodynamic parameters, such as enthalpy and entropy of reaction, could be determined for key transformations like the reduction of the nitro group or nucleophilic substitution reactions. These parameters would provide valuable information about the feasibility and energy changes associated with these processes.

Computational and Theoretical Chemistry Studies of 7 Nitro 3h Benzooxazol 2 One

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry

For instance, DFT calculations at the B3LYP level of theory with a suitable basis set can be used to optimize the ground-state geometry of the molecule. mdpi.com These studies reveal the planarity of the benzoxazole (B165842) ring system and the orientation of the nitro group. The accuracy of these computational methods allows for the prediction of structural parameters that are in good agreement with experimental data, where available.

| Parameter | Calculated Value (Example) |

| C-N (nitro) bond length | 1.45 Å |

| N-O (nitro) bond length | 1.23 Å |

| C=O (lactone) bond length | 1.21 Å |

| O-C (ether) bond length | 1.38 Å |

| Dihedral angle (ring-NO2) | ~0° |

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For 7-Nitro-3H-benzooxazol-2-one, the HOMO is typically localized on the electron-rich benzoxazole ring system, while the LUMO is predominantly centered on the electron-withdrawing nitro group. This distribution suggests that the molecule can act as both an electron donor and acceptor. The HOMO-LUMO gap provides insights into the molecule's reactivity, with a smaller gap indicating higher reactivity.

| Molecular Orbital | Energy (eV) (Example) | Localization |

| HOMO | -7.5 | Benzoxazole ring |

| LUMO | -2.1 | Nitro group |

| HOMO-LUMO Gap | 5.4 | - |

Note: The values in this table are illustrative and would be determined from specific quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comresearchgate.net The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

In this compound, the MEP surface would show a significant negative potential around the oxygen atoms of the nitro group and the carbonyl group, indicating these as likely sites for electrophilic attack. Conversely, the hydrogen atoms of the benzene (B151609) ring would exhibit a positive potential, making them susceptible to nucleophilic attack. This information is critical for understanding intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations provide insights into the molecule's conformational flexibility and its interactions with surrounding molecules, such as solvents or biological macromolecules. By simulating the movement of atoms and molecules, MD can reveal preferred conformations and the nature of intermolecular forces, including hydrogen bonds and van der Waals interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ui.ac.id For derivatives of this compound, QSAR models can be developed to predict their biological efficacy based on various molecular descriptors.

These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By correlating these descriptors with experimentally determined biological activities, a predictive QSAR model can be built. researchgate.net This model can then be used to screen new, untested derivatives of this compound, prioritizing the synthesis of compounds with potentially higher efficacy. For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be utilized. nih.gov

Molecular Docking and Pharmacophore Modeling for Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. rjeid.com This technique is invaluable for understanding the potential mechanism of action of this compound and its derivatives at a molecular level.

Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor's active site. nih.govmdpi.com The binding affinity, often expressed as a docking score, can be used to rank different compounds and predict their potential as inhibitors or activators of a specific biological target. researchgate.net

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.gov A pharmacophore model for a series of active benzoxazole derivatives can be generated and used to screen large compound libraries to identify novel molecules with the desired biological profile.

| Docking Parameter | Value (Example) |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | Lys78, Tyr132, Asp184 |

| Hydrogen Bonds | 2 |

Note: The values in this table are illustrative and would be determined from specific molecular docking studies.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can also be used to predict various spectroscopic parameters of this compound. For instance, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. These theoretical spectra can be compared with experimental data to aid in the structural characterization and assignment of vibrational modes of the molecule.

Mechanisms of Action at the Cellular and Subcellular Levels (in vitro studies)

In vitro studies using various cell lines have been instrumental in elucidating the cellular and subcellular mechanisms through which this compound derivatives exert their biological effects. These investigations have pointed towards specific interactions with key enzymes and interference with fundamental cellular pathways.

Glutathione (B108866) S-transferases (GSTs): Derivatives of 7-nitro-2,1,3-benzoxadiazole, a structurally related class of compounds, have been identified as potent inhibitors of human Glutathione S-transferases (GSTs), particularly the GSTP1-1 isoenzyme, which is often overexpressed in tumor cells and contributes to drug resistance. nih.govresearchgate.net One such derivative, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), functions as a suicide inhibitor. nih.gov The mechanism involves the compound binding to the enzyme's active site, where it is conjugated with glutathione (GSH). This forms a stable complex that remains tightly bound within the active site of GSTP1-1 and GSTM2-2, leading to irreversible inhibition. nih.gov These 7-nitro-2,1,3-benzoxadiazole derivatives are designed to be lipophilic, allowing them to cross plasma membranes and accumulate in tumor cells. researchgate.net The potent inhibition of GST, a key enzyme in cellular detoxification and anti-apoptotic pathways, represents a significant mechanism of action for this class of nitro-containing heterocyclic compounds. nih.govnih.gov

Carbonic Anhydrase (CA): The benzooxazolone core is also a known scaffold for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes, including tumorigenicity. nih.gov While direct studies on this compound are limited, research on other benzoxazolone derivatives demonstrates their potential as CA inhibitors. For instance, a series of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones showed inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov The inhibitory constants (Ki) for these compounds were in the micromolar range, indicating a moderate level of potency. nih.gov The development of selective inhibitors for tumor-associated isoforms like hCA IX and XII is a key strategy in designing anti-tumor agents, and other heterocyclic structures have shown promise in this area. nih.gov

Below is a table summarizing the inhibitory activities of some 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolone derivatives against hCA I and hCA II.

| Compound | Aryl Substituent | hCA I Ki (µM) | hCA II Ki (µM) |

| 1 | Phenyl | 28.37 ± 6.63 | 10.85 ± 2.14 |

| 2 | 4-Methylphenyl | 35.11 ± 3.48 | 19.86 ± 1.63 |

| 3 | 4-Methoxyphenyl | 70.58 ± 6.67 | 37.96 ± 2.36 |

| 4 | 4-Trifluoromethylphenyl | 37.24 ± 4.51 | 18.91 ± 3.39 |

| 5 | 3-Hydroxyphenyl | 45.42 ± 5.01 | 22.84 ± 2.55 |

| 6 | 4-Isopropylphenyl | 41.53 ± 2.96 | 20.47 ± 4.12 |

| 7 | 4-Dimethylaminophenyl | 65.33 ± 7.21 | 35.53 ± 3.68 |

| 8 | 4-Benzyloxyphenyl | 52.81 ± 3.88 | 29.15 ± 2.97 |

| Data sourced from a study on chalcone derivatives of 2(3H)-benzoxazolone. nih.gov |

While extensive receptor binding profiles for this compound are not widely documented, studies on analogous structures provide insights into potential ligand-target interactions. A derivative of the related 7-nitro-2,1,3-benzoxadiazole scaffold was synthesized and evaluated as a fluorescent probe for the peripheral-type benzodiazepine receptor (PBR), now known as the translocator protein (TSPO). nih.gov This suggests that the nitro-containing benzoxazole-like core can be tailored to interact with specific receptor binding sites. The electron-withdrawing nature of the nitro group can significantly influence the electronic distribution within the molecule, potentially enhancing binding affinity with receptor targets. svedbergopen.com Further in vitro screening is necessary to determine the specific receptor binding profile of this compound and its derivatives.

A significant aspect of the biological activity of nitro-substituted benzooxazolone derivatives is their ability to interfere with critical molecular pathways that regulate cell proliferation and survival.

Apoptosis Induction: Derivatives of 7-nitro-2,1,3-benzoxadiazole have been shown to trigger apoptosis in several human tumor cell lines at submicromolar concentrations. nih.gov One mechanism for this is the dissociation of the JNK•GSTP1-1 complex, a key interaction in cell survival pathways. nih.gov Other benzoxazole derivatives have also been confirmed to induce apoptosis through a caspase-dependent pathway. nih.gov For example, studies on certain benzoxazole derivatives in HCT-116 colon cancer cells showed a significant increase in the levels of active caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov This was accompanied by the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can interfere with the cell cycle. A derivative of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol was found to arrest the cell cycle at the G2 phase in 143b osteosarcoma cells in a dose-dependent manner. nih.gov Other benzoxazole compounds have also been shown to induce cell cycle arrest. nih.gov For instance, the natural compound benzoxazolin-2(3H)-one was found to selectively retard the cell cycle at the G2/M checkpoint in lettuce root meristems. researchgate.net A benzoxazole derivative known as K313 was also reported to cause cell cycle arrest at the G0/G1 phase in Nalm-6 and Daudi leukemia and lymphoma cell lines. nih.gov

The table below summarizes the observed effects of some benzoxazole and related derivatives on cancer cell lines.

| Compound/Derivative | Cell Line | Effect |

| NBDHEX Derivative (4n) | 143b (Osteosarcoma) | G2 phase cell cycle arrest, Apoptosis induction nih.gov |

| Benzoxazole Derivative (8g) | HCT-116 (Colon Cancer) | Apoptosis induction, 6-fold increase in Caspase-3 nih.gov |

| Benzoxazole Derivative (12e) | HCT-116 (Colon Cancer) | Apoptosis induction, 8-fold increase in Caspase-3 nih.gov |

| Benzoxazole Derivative (K313) | Nalm-6 (Leukemia), Daudi (Lymphoma) | G0/G1 phase cell cycle arrest, Apoptosis induction nih.gov |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of the benzooxazolone scaffold. These studies analyze how chemical modifications at different positions on the molecule affect its biological activity.

The biological activity of benzooxazolone derivatives is highly dependent on the nature and position of substituents on the core structure. nih.gov SAR studies have revealed that substituents at positions 2 and 5 are particularly important for modulating activity. nih.gov The presence of electron-withdrawing groups, such as chlorine (Cl) and nitro (NO2), has been reported to enhance the anti-proliferative activity of benzoxazole derivatives against colon cancer cells. researchgate.net For example, introducing a bromine atom at position 7 of a benzoxazole ring was shown to increase biological activity in a series of benzoxazolylalanine derivatives. nih.gov The type of substituent can also determine the specific activity; for instance, in a series of chalcone-benzoxazolone hybrids, a trifluoromethylphenyl group at the 6-position conferred the highest cytotoxicity. nih.gov

The nitro group (NO2) is a critical functional group that often acts as a pharmacophore, profoundly influencing the compound's biological profile. nih.gov Its strong electron-withdrawing nature alters the electronic properties and polarity of the molecule, which can enhance interactions with biological targets like enzymes and receptors. nih.govresearchgate.net This effect is easily observed in aromatic rings, where the nitro group deactivates certain positions through resonance and can favor interactions with nucleophilic sites in proteins, often leading to enzyme inhibition. nih.gov

The presence of the nitro group is often essential for the observed activity. In many nitro-containing heterocyclic drugs, the removal or modification of the NO2 moiety leads to a significant reduction in biological potency. nih.gov The nitro group can be considered both a pharmacophore and a toxicophore, as its presence can trigger redox reactions within cells, leading to toxicity and cell death in microorganisms and cancer cells. nih.govresearchgate.net This dual nature makes the nitro group a valuable but complex feature in drug design, offering a route to potent biological activity while requiring careful optimization to balance efficacy and potential toxicity. svedbergopen.com

An exploration into the diverse biological activities and molecular interactions of this compound and its derivatives has revealed significant potential in preclinical, in vitro settings. This article delves into the specific biological targets, antimicrobial, antiproliferative, antioxidant, and neurochemical modulatory properties of this chemical compound and its related structures.

Analytical Methodologies for Detection and Quantification of 7 Nitro 3h Benzooxazol 2 One in Research Matrices

Chromatographic Techniques (HPLC, GC, TLC) for Separation and Purity Assessment

Chromatographic methods are fundamental for isolating 7-Nitro-3H-benzooxazol-2-one from complex mixtures and assessing its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) each offer distinct advantages.

Reverse-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of polar aromatic compounds like this compound. Based on methods developed for the isomeric compound 6-nitro-2(3H)-benzoxazolone, a robust separation can be achieved using a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous component like water, acidified with phosphoric acid or formic acid to ensure good peak shape. sielc.com Formic acid is preferred for applications where the eluent is directed to a mass spectrometer. sielc.com

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective tool for monitoring the progress of reactions that synthesize or involve this compound. beilstein-journals.org It is also used for preliminary purity checks, allowing for the quick identification of the presence of starting materials, byproducts, or degradation products. beilstein-journals.org

Gas Chromatography (GC) can be applied to the analysis of thermally stable and volatile derivatives of the compound. For nitroaromatic compounds, derivatization may be necessary to improve volatility and thermal stability for GC analysis. nih.gov

Table 1: Example HPLC Conditions for a Related Compound (6-nitro-2(3H)-Benzoxazolone)

| Parameter | Condition |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid |

| Application | Purity assessment, preparative separation, pharmacokinetics |

Developing a reliable analytical method requires careful optimization and validation. For an HPLC method, key parameters to optimize include the choice of stationary phase (column), mobile phase composition (including organic modifier, aqueous component, and pH), flow rate, and detector wavelength.

Method validation ensures the analytical procedure is fit for its intended purpose. According to established guidelines, validation involves assessing several performance characteristics:

Linearity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a specified range. nih.gov For instance, a validation study for an HPLC-electrochemical detection assay showed linearity over a range of 1-500 nM. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results. Precision is often expressed as the coefficient of variation (CV) or relative standard deviation (RSD), with values typically below 5% being desirable. nih.govdergipark.org.tr

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. nih.govdergipark.org.tr

Specificity: The method must be able to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Hyphenated Techniques (LC-MS, GC-MS) for Advanced Identification and Quantification

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry (MS), provide unparalleled sensitivity and selectivity for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for analyzing nitroaromatic compounds. rsc.org Due to the strong electron-withdrawing nature of the nitro group, this compound is expected to ionize efficiently in negative ion mode using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). rsc.org For trace-level analysis, tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode can be used. usda.govnih.gov This approach involves selecting the precursor ion of the target compound and monitoring specific product ions, which significantly enhances selectivity and reduces background noise. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool, especially after derivatization to increase the volatility of the analyte. nih.gov A procedure developed for the simultaneous determination of related benzoxazin-3-one (B8392483) compounds utilized GC-tandem mass spectrometry (GC-MS-MS), demonstrating the technique's applicability to this class of molecules. researchgate.net

Table 2: Mass Spectrometry Parameters for Nitroaromatic Compound Analysis

| Parameter | Technique | Description |

|---|---|---|

| Ionization Mode | ESI or APCI | Negative ion mode is often effective for nitroaromatics due to the electron-deficient nitro functionality. rsc.org |

| Detection Mode | Full Scan | Provides the mass spectrum of the compound for structural elucidation. |

| Detection Mode | Selected Ion Monitoring (SIM) | Monitors specific ions to increase sensitivity for quantification. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Used in tandem MS (MS/MS) for high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. usda.govnih.gov |

Electrochemical Methods for Sensitive Detection

Electrochemical detection, particularly when coupled with HPLC, offers a highly sensitive method for the quantification of compounds with electroactive functional groups, such as the nitro group in this compound. A method developed for detecting 3-nitrotyrosine, another nitroaromatic compound, employs a dual-cell coulometric approach that can be adapted for this purpose. nih.gov

In this setup, the analyte first passes through a reduction cell where the nitro group (-NO₂) is electrochemically reduced to an amino group (-NH₂). Subsequently, the eluent flows into a second, downstream oxidation cell where the newly formed amino group is oxidized, generating a measurable electrical signal. nih.gov This reduction-oxidation strategy provides excellent selectivity and can achieve detection limits in the nanomolar to sub-nanomolar range, making it ideal for trace analysis in complex biological matrices. nih.gov

Spectrophotometric and Fluorometric Analytical Approaches

Spectroscopic methods based on ultraviolet-visible (UV-Vis) absorbance and fluorescence provide alternative or complementary approaches for the analysis of this compound.

UV-Vis spectrophotometry is a straightforward technique that can be used for quantification and for determining physicochemical properties. Benzoxazolone derivatives exhibit characteristic UV absorbance spectra, which can be used to measure their concentration in solution. This technique is particularly useful for determining properties like acid dissociation constants (pKa) by monitoring spectral shifts as a function of pH.

While the this compound scaffold itself is not strongly fluorescent, fluorometric methods can be developed through derivatization. Structurally related compounds, such as 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), are well-known fluorogenic labeling reagents. nih.govelsevierpure.com These reagents are non-fluorescent but react with amines or other nucleophiles to produce highly fluorescent products. dergipark.org.tr A similar strategy could potentially be employed by chemically modifying this compound to introduce a fluorescent tag or by reducing its nitro group to an amine, which could then be derivatized with a fluorogenic reagent. The resulting fluorescence can be measured with high sensitivity, often allowing for detection at sub-micromolar concentrations. nih.gov

Table 3: Spectroscopic Properties of Related Benzoxazole (B165842)/Benzoxadiazole Compounds

| Technique | Analyte/Reagent | Wavelengths | Application |

|---|---|---|---|

| UV-Vis Spectrophotometry | 2-(3H)-Benzoxazolone Derivatives | Dependent on structure and pH | Determination of acid dissociation constants (pKa). |

| Spectrophotometry | Product of NBD-Cl reaction | Absorbance at 470 nm | Quantification of analytes after derivatization. nih.gov |

| Fluorometry | Product of NBD-Cl reaction | Excitation: 470 nm, Emission: 550 nm | Highly sensitive quantification of analytes after derivatization. nih.gov |

Emerging Applications and Interdisciplinary Research of 7 Nitro 3h Benzooxazol 2 One

Applications in Materials Science and Polymer Chemistry

The benzoxazole (B165842) moiety is a key component in various functional materials, particularly as an optical brightener or fluorescent whitening agent. wikipedia.orgspecialchem.com These compounds function by absorbing light in the ultraviolet spectrum (typically 340-370 nm) and re-emitting it in the blue region of the visible spectrum (420-470 nm). wikipedia.org This process of fluorescence masks the natural yellow cast of polymers and fabrics, making them appear whiter and brighter. wikipedia.org

Derivatives like 2,5-bis(benzoxazol-2-yl)thiophene are used commercially in laundry detergents and for the optical brightening of polymers during processing. wikipedia.orgspecialchem.com The effectiveness of these molecules relies on their conjugated double bond systems. The introduction of a strong electron-withdrawing group, such as the nitro group (-NO₂) in 7-Nitro-3H-benzooxazol-2-one, can significantly modulate the electronic and photophysical properties of the benzoxazole system. This modification could potentially tune the absorption and emission spectra, making the compound a candidate for specialized applications as a monomer or an additive to create polymers with specific optical characteristics.

Table 1: Examples of Benzoxazole-Based Optical Brighteners

| Compound Name | Chemical Class | Typical Application |

| 2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene | Thiophenediyl Benzoxazole | Plastics (PE, PP, PVC), Adhesives specialchem.com |

| 4,4'-Bis(benzoxazolyl)-cis-stilbene | Stilbene | Laundry Detergents wikipedia.org |

| 2,2'-(Naphthalene-1,4-diyl)bis(benzoxazole) | Naphthalene Benzoxazole | Adhesives specialchem.com |

Utilization in Chemo-Sensors and Probes for Analytical Detection

The 7-nitro-2,1,3-benzoxadiazole (NBD) group, which is structurally related to this compound, is a cornerstone fluorophore in the design of chemical sensors. frontiersin.orgnih.gov The strong electron-withdrawing nature of the 7-nitro group is critical to its function, creating a molecular environment highly sensitive to its surroundings. When NBD is linked to a recognition unit (an electron-donating group), it can form an intramolecular charge transfer (ICT) system. The fluorescence of such probes is often quenched but can be "turned on" upon binding with a specific analyte, leading to a significant increase in emission intensity. rsc.org

This principle has been successfully applied to create highly sensitive and selective probes for detecting various metal ions. For instance, an NBD-derived chemosensor has been developed for the detection of copper (Cu²⁺), exhibiting a 20-fold increase in fluorescence upon binding. rsc.org Similarly, benzoxazole-based macrocycles have been designed for the optical detection of zinc (Zn²⁺) and cadmium (Cd²⁺). mdpi.com Given these precedents, this compound possesses the core structural features—a fluorescent-capable heterocycle and an electron-accepting nitro group—to serve as a platform for developing novel fluorescent probes for environmental and biological analysis.

Table 2: Performance of an NBD-Based Fluorescent Chemosensor for Copper (II)

| Parameter | Finding | Reference |

| Analyte | Copper (Cu²⁺) | rsc.org |

| Fluorescence Change | ~20-fold increase in intensity | rsc.org |

| Mechanism | Turn-on | rsc.org |

| Apparent Association Constant (Kₐ) | 2.62 x 10⁴ M⁻¹ | rsc.org |

| Application | Intracellular Cu²⁺ imaging in HeLa cells | rsc.org |

Role in Organic Synthesis as a Building Block or Intermediate

The benzoxazolone scaffold is a "privileged structure" in medicinal chemistry, forming the basis for numerous compounds with diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netmdpi.com The versatility of this compound as a synthetic intermediate stems from the reactivity of its nitro group.

The nitro group is one of the most powerful electron-withdrawing groups, which deactivates the benzene (B151609) ring towards electrophilic substitution but allows for nucleophilic aromatic substitution under certain conditions. More importantly, the nitro group can be readily transformed into other functional groups. Its reduction to an amino group (NH₂) is a fundamental transformation that provides a reactive site for building more complex molecules. This resulting 7-amino-3H-benzooxazol-2-one could then undergo acylation, alkylation, or diazotization reactions, opening pathways to a vast array of novel derivatives. This strategic placement of a transformable functional group makes this compound a valuable building block for combinatorial chemistry and drug discovery programs. nih.gov

Table 3: Potential Synthetic Transformations of the Nitro Group

| Reaction Type | Reagents (Examples) | Product Functional Group |

| Reduction | H₂, Pd/C; SnCl₂, HCl | Amine (-NH₂) |

| Partial Reduction | Zn, NH₄Cl | Hydroxylamine (-NHOH) |

| Nucleophilic Aromatic Substitution | Strong Nucleophiles (e.g., RO⁻) | Ether (-OR) |

Environmental Fate and Degradation Studies in Model Systems

Direct environmental studies on this compound are not available. However, the environmental fate of nitroaromatic compounds in non-biological systems is primarily governed by photochemical processes. The direct photolysis of such compounds in water, initiated by solar light, is generally a slow process. researchgate.net

The degradation can be significantly accelerated through advanced oxidation processes (AOPs), which involve the generation of highly reactive species like hydroxyl radicals (HO•). A common laboratory and industrial model system is the UV/H₂O₂ process, where the photolysis of hydrogen peroxide creates these radicals. The hydroxyl radicals can attack the electron-deficient aromatic ring of a nitroaromatic compound, initiating a cascade of reactions that can lead to ring-opening and, ultimately, complete mineralization to carbon dioxide, water, and inorganic nitrogen species. The presence of the benzoxazolone ring adds complexity, but the degradation is expected to be initiated by oxidative attack on the aromatic system.

Potential in Agri-Food Chemistry

The benzoxazolone core is present in compounds of agricultural interest. For example, 2-benzoxazolinone (B145934) (BOA) is a natural allelochemical and has been studied for its biotransformation by agriculturally relevant fungi. usda.gov While not a direct application, this indicates the relevance of the core structure in agro-ecosystems.

The potential of this compound in this field is likely twofold: as a research tool and as a synthetic intermediate. Leveraging its potential fluorescent properties (as discussed in section 8.2), it could be developed into a probe for detecting pesticide residues or mycotoxins in food samples. As a synthetic building block, it could serve as a precursor for new classes of fungicides or herbicides. The introduction of the nitro group onto the benzoxazolone scaffold allows for chemical modifications that could lead to novel active ingredients with unique modes of action, similar to how other nitrogen-containing heterocycles form the basis of many commercial agrochemicals. researchgate.net

Challenges and Future Perspectives in Research on 7 Nitro 3h Benzooxazol 2 One

Addressing Synthetic Challenges and Improving Efficiency

Future research in this area will likely focus on the development of novel catalytic systems that can facilitate the direct and regioselective nitration of the benzoxazolone ring. Furthermore, the exploration of continuous flow chemistry and microwave-assisted synthesis could offer pathways to improved reaction kinetics, higher yields, and more environmentally benign synthetic protocols. mdpi.com The optimization of reaction conditions, including solvent systems, temperature, and reaction time, will be crucial in enhancing the efficiency and cost-effectiveness of the synthesis of 7-Nitro-3H-benzooxazol-2-one.

Table 1: Potential Synthetic Routes to this compound and Associated Challenges

| Synthetic Approach | Description | Potential Challenges |

| Direct Nitration | Nitration of 3H-benzooxazol-2-one using standard nitrating agents. | Low regioselectivity, formation of multiple isomers, difficult purification. |

| Cyclization of 2-amino-6-nitrophenol (B1276892) | Reaction of 2-amino-6-nitrophenol with a carbonylating agent (e.g., phosgene, urea). | Availability and stability of the starting aminophenol, harsh reaction conditions. |

| Directed Ortho-Nitration | Use of a directing group to facilitate nitration at the 7-position, followed by removal of the directing group. | Additional synthetic steps, potential for side reactions, impact on overall yield. |

Deepening Understanding of Reaction Mechanisms

A thorough understanding of the reaction mechanisms underpinning the synthesis of this compound is fundamental to optimizing its production. For instance, in the cyclization of 2-amino-6-nitrophenol, the mechanism likely involves the nucleophilic attack of the amino group on the carbonylating agent, followed by an intramolecular cyclization with the elimination of a small molecule. The electron-withdrawing nature of the nitro group can influence the nucleophilicity of the amino group and the reactivity of the aromatic ring, thereby affecting the reaction kinetics.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, can provide invaluable insights into the transition states and reaction pathways. nih.gov Such studies can help in elucidating the role of catalysts, predicting the most favorable reaction conditions, and understanding the factors that govern regioselectivity in nitration reactions. Future mechanistic studies could involve kinetic analysis, isotopic labeling experiments, and in-situ spectroscopic monitoring to provide a detailed picture of the reaction landscape.

Elucidating Broader Biological Mechanisms and Off-Target Effects (in vitro, computational)

The biological activities of benzoxazolone derivatives are well-documented, with reported anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netmdpi.com The presence of a nitro group in this compound suggests that it may exhibit interesting biological activities, potentially acting as a pro-drug that can be activated under hypoxic conditions, a characteristic often exploited in cancer therapy.

Future in vitro studies should focus on screening this compound against a panel of cancer cell lines and microbial strains to identify potential therapeutic applications. Mechanistic studies could then be employed to determine its mode of action, such as the inhibition of specific enzymes or interference with cellular signaling pathways.

Computational approaches, including molecular docking and molecular dynamics simulations, will be instrumental in identifying potential biological targets and predicting off-target effects. These in silico methods can help in understanding the binding interactions between this compound and various proteins, providing a rational basis for its observed biological activity and guiding the design of more selective derivatives. It is also crucial to computationally assess the potential for adverse effects, as off-target interactions can lead to toxicity. nih.gov

Developing Novel Derivatization Strategies for Enhanced Properties

The this compound scaffold offers several positions for chemical modification to fine-tune its physicochemical and biological properties. Derivatization strategies can be employed to enhance solubility, improve metabolic stability, and increase target specificity.

One key area for derivatization is the N-H group of the oxazolone (B7731731) ring. Alkylation or acylation at this position can introduce a variety of functional groups, leading to the creation of a library of compounds with diverse properties. Another promising strategy involves the reduction of the nitro group to an amino group, which can then be further functionalized. This transformation would not only alter the electronic properties of the molecule but also provide a handle for conjugation to other molecules, such as targeting ligands or fluorescent probes.

The development of "click chemistry" reactions and other efficient ligation techniques could facilitate the rapid synthesis of a wide range of derivatives, accelerating the structure-activity relationship (SAR) studies.

Table 2: Potential Derivatization Strategies for this compound

| Position of Derivatization | Type of Reaction | Potential Enhancement |

| N-3 Position | Alkylation, Acylation | Improved solubility, modified lipophilicity, introduction of targeting moieties. |

| Nitro Group (C-7) | Reduction to amine, followed by functionalization | Altered electronic properties, attachment of probes or other functional groups. |

| Aromatic Ring | Further substitution (if synthetically feasible) | Modulation of biological activity and selectivity. |

Exploration of New Interdisciplinary Applications

The unique combination of a benzoxazolone core and a nitro group opens up possibilities for interdisciplinary applications beyond medicine. The nitroaromatic moiety is known for its electron-accepting properties, which could be exploited in the field of materials science. For instance, derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), sensors, or charge-transfer complexes.

In the field of agricultural science, the biological activity of benzoxazolones could be harnessed for the development of novel herbicides or fungicides. The structural similarity of benzoxazolones to naturally occurring compounds with allelopathic properties suggests that they could have applications in crop protection.

Further collaborations between chemists, biologists, materials scientists, and agricultural scientists will be essential to fully explore the interdisciplinary potential of this compound and its derivatives.

Integration of Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the research and development of novel compounds like this compound. nih.govacs.org These computational tools can be applied across the entire research pipeline, from synthesis design to the prediction of biological activity and toxicity.

In the realm of synthesis, AI algorithms can analyze vast reaction databases to predict the optimal reaction conditions for the synthesis of this compound, potentially identifying novel and more efficient synthetic routes. nih.gov This can significantly reduce the time and resources required for experimental optimization.

For the prediction of biological properties, Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to correlate the chemical structure of this compound and its derivatives with their biological activity. vanderbilt.edunih.gov These models can be used to virtually screen large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. Furthermore, ML models can be trained to predict potential toxicity and off-target effects, enabling a more informed and safer drug discovery process. nih.govresearchgate.net

The integration of AI and ML into the research workflow will undoubtedly accelerate the pace of discovery and innovation in the study of this compound, unlocking its full potential in various scientific disciplines.

Q & A

Q. Q1. What are the established synthetic routes for 7-nitro-3H-benzooxazol-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves cyclization of nitro-substituted benzoxazole precursors. For example, analogous compounds like 5-chloro-1,3-benzoxazol-2(3H)-one are synthesized via nucleophilic substitution followed by cyclization under acidic conditions . Key factors include:

- Temperature control : Elevated temperatures (80–100°C) improve cyclization efficiency but may increase side reactions.

- Catalyst selection : Sulfuric acid or polyphosphoric acid (PPA) are commonly used to accelerate ring closure.

- Purification : Recrystallization from ethanol or methanol is critical to achieve >95% purity .

Q. Q2. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign nitro group signals (δ 8.1–8.3 ppm for aromatic protons) and carbonyl resonance (δ 160–165 ppm) .

- X-ray crystallography : Resolves molecular geometry; for example, 3-benzyl-substituted analogs show planar benzoxazolone rings with bond angles deviating <2° from ideal sp² hybridization .

- IR spectroscopy : Confirms C=O stretching (1690–1720 cm⁻¹) and nitro group vibrations (1520–1560 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can synthetic protocols for this compound be optimized to address low yields in nitro-group introduction?

Methodological Answer: Low yields during nitration often arise from competing side reactions. Strategies include:

- Directed ortho-nitration : Use protecting groups (e.g., acetyl) to direct nitration to the desired position, followed by deprotection .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nitro-group stability at high temperatures .

Q. Q4. How should researchers resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer: Contradictory results (e.g., varying IC₅₀ values in antimicrobial assays) require:

- Standardized bioassays : Use identical bacterial strains (e.g., S. aureus ATCC 25923) and growth conditions (pH 7.2, 37°C) to minimize variability .

- Structure-activity relationship (SAR) analysis : Compare substituent effects; for example, electron-withdrawing groups at position 7 enhance activity .

- Computational validation : Molecular docking (e.g., with E. coli DNA gyrase) identifies binding interactions that explain discrepancies .

Q. Q5. What computational approaches are suitable for modeling the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity (e.g., B3LYP/6-31G* basis set) .

- Molecular Electrostatic Potential (MEP) maps : Visualize electron-rich regions (nitro and carbonyl groups) for nucleophilic attack prediction .

- ADMET profiling : Predicts pharmacokinetic properties (e.g., LogP = 1.8 ± 0.2 suggests moderate blood-brain barrier penetration) .

Critical Analysis of Contradictory Findings

- Example : Discrepancies in antimicrobial activity may stem from differences in bacterial efflux pump expression. Combine minimum inhibitory concentration (MIC) assays with efflux inhibitor studies (e.g., phenylalanine-arginine β-naphthylamide) to isolate resistance mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.